molecular formula C20H14N2O4 B2682610 4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid CAS No. 1331695-14-7

4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid

Cat. No.: B2682610
CAS No.: 1331695-14-7
M. Wt: 346.342
InChI Key: FCLGFIUNTLAKGY-UHFFFAOYSA-N
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Description

4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid is a useful research compound. Its molecular formula is C20H14N2O4 and its molecular weight is 346.342. The purity is usually 95%.
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Biological Activity

4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate chromene derivatives with amino acids or their derivatives. The reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study reported that derivatives synthesized from indole-3-carboxaldehyde demonstrated high antimicrobial activity against various bacterial strains, suggesting that structural modifications can enhance bioactivity .

Antioxidant Properties

Compounds derived from benzoic acid structures have been noted for their antioxidant activities. A study on anthranilic acid sulfonamides revealed that certain derivatives exhibited substantial antioxidative effects, which may relate to the structural features present in this compound .

Cytotoxicity

Cytotoxic effects have been observed in related compounds, particularly against cancer cell lines. For example, anthranilic acid derivatives have shown selective cytotoxicity towards MOLT-3 cells, with IC50 values indicating significant potential for further development as anticancer agents . The structure-activity relationship (SAR) analysis suggested that electron-withdrawing groups enhance cytotoxicity.

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases .
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties may stem from the ability to scavenge ROS, thereby reducing oxidative stress in cells .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that certain chromene derivatives exhibited broad-spectrum antimicrobial activity, with effectiveness against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In vitro assays showed that specific analogs of benzoic acid derivatives could induce apoptosis in cancer cells, suggesting a pathway for therapeutic applications .

Data Summary

Compound Activity IC50 (µM) Target
Anthranilic Acid DerivativeAntifungal4Candida albicans
Chromene DerivativeCytotoxic15.71MOLT-3 Cells
Benzoic Acid AnalogsAChE Inhibition0.59AChE
Chromene-Based CompoundAntioxidantN/AROS Scavenging

Properties

IUPAC Name

4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c21-11-16(10-13-9-15-3-1-2-4-18(15)26-12-13)19(23)22-17-7-5-14(6-8-17)20(24)25/h1-10H,12H2,(H,22,23)(H,24,25)/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLGFIUNTLAKGY-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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